molecular formula C14H17NO2 B11878470 5-(Butoxymethyl)quinolin-8-ol CAS No. 22049-22-5

5-(Butoxymethyl)quinolin-8-ol

Cat. No.: B11878470
CAS No.: 22049-22-5
M. Wt: 231.29 g/mol
InChI Key: DAMLYOOUAWIJTB-UHFFFAOYSA-N
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Description

5-(Butoxymethyl)quinolin-8-ol is a derivative of quinolin-8-ol, a compound known for its diverse biological activities. This compound features a quinoline ring with a butoxymethyl group attached at the 5-position and a hydroxyl group at the 8-position. The presence of these functional groups imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Butoxymethyl)quinolin-8-ol typically involves the functionalization of quinolin-8-ol. One common method is the alkylation of quinolin-8-ol with butoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and the use of renewable starting materials, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(Butoxymethyl)quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Butoxymethyl)quinolin-8-ol has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics.

    Medicine: Investigated for its anticancer properties and potential use in treating neurodegenerative diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other fine chemicals

Mechanism of Action

The mechanism of action of 5-(Butoxymethyl)quinolin-8-ol involves its interaction with various molecular targets:

    Molecular Targets: The compound can chelate metal ions, disrupting essential metal-dependent enzymes in microorganisms.

    Pathways Involved: It can interfere with DNA synthesis and repair mechanisms, leading to cell death in cancer cells. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Butoxymethyl)quinolin-8-ol stands out due to its enhanced lipophilicity and ability to form stable metal complexes. These properties make it more effective in certain biological applications, such as crossing cell membranes and targeting intracellular pathogens .

Properties

CAS No.

22049-22-5

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

5-(butoxymethyl)quinolin-8-ol

InChI

InChI=1S/C14H17NO2/c1-2-3-9-17-10-11-6-7-13(16)14-12(11)5-4-8-15-14/h4-8,16H,2-3,9-10H2,1H3

InChI Key

DAMLYOOUAWIJTB-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC1=C2C=CC=NC2=C(C=C1)O

Origin of Product

United States

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